

# 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

## chemical properties

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### Compound of Interest

Compound Name: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

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An In-Depth Technical Guide to the Chemical Properties of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**

## Introduction

**5-Bromo-6-fluorobenzo[d]thiazol-2-amine** is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a benzothiazole derivative, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique physicochemical characteristics that make it a versatile and valuable building block for the synthesis of complex molecular architectures.

The bromine atom at the C-5 position serves as a key functional handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom at the C-6 position can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**, offering field-proven insights for researchers and drug development professionals.

## Physicochemical and Structural Properties

The fundamental properties of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** are summarized below. These identifiers and computed properties are critical for database searches, analytical characterization, and computational modeling.

Property	Value	Source(s)
IUPAC Name	5-bromo-6-fluoro-1,3-benzothiazol-2-amine	N/A
CAS Number	1160789-91-2	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub> S	
Molecular Weight	247.09 g/mol	
InChI Key	RPCKLZZTGOIHCJ-UHFFFAOYSA-N	
Canonical SMILES	<chem>C1=C(C2=C(C=C1F)SC(=N2)N)Br</chem>	N/A
Appearance	Typically a solid powder	Inferred
Purity	95% to 98%	
Storage	Store sealed in a dry, dark place at 2-8°C	

## Spectroscopic Profile

While specific, experimentally-derived spectra for **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** are not widely published, its structure allows for the confident prediction of key spectroscopic features. The following analysis is based on the known spectral data of closely related analogs, such as 2-amino-6-fluorobenzothiazole and other halogenated benzothiazoles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons.

- **Aromatic Protons ( $\delta$  7.0-8.0 ppm):** Two signals are anticipated in the aromatic region. The proton at the C-7 position and the proton at the C-4 position will appear as singlets or doublets with small coupling constants, influenced by the adjacent fluorine and bromine atoms.
- **Amine Protons ( $-\text{NH}_2$ ,  $\delta$  5.0-7.5 ppm):** A broad singlet corresponding to the two protons of the primary amine group is expected. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature.

For the closely related 2-Amino-6-fluorobenzothiazole, aromatic protons are observed in the region of  $\delta$  7.0-7.8 ppm.[4]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

- **Aromatic Carbons ( $\delta$  110-155 ppm):** The spectrum will display seven distinct signals for the seven carbon atoms in the benzothiazole ring system. The carbon atoms directly attached to the electronegative fluorine (C-6) and bromine (C-5) atoms will show characteristic shifts. The C-F coupling will likely result in a splitting of the C-6 signal.
- **C-2 Carbon ( $\delta$  ~165-170 ppm):** The carbon atom of the thiazole ring attached to the amino group (C-2) is expected to have the most downfield chemical shift due to its imine-like character and attachment to two heteroatoms (N and S). For 2-amino-6-fluorobenzothiazole, the C-2 carbon appears around 167 ppm.[3]

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- **N-H Stretching ( $3300\text{-}3500\text{ cm}^{-1}$ ):** Two characteristic sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine ( $-\text{NH}_2$ ) group.
- **C=N Stretching ( $\sim 1615\text{ cm}^{-1}$ ):** A strong absorption band for the endocyclic imine (C=N) bond within the thiazole ring.
- **Aromatic C=C Stretching ( $1450\text{-}1600\text{ cm}^{-1}$ ):** Multiple bands indicating the presence of the benzene ring.

- C-F Stretching ( $1000\text{--}1250\text{ cm}^{-1}$ ): A strong, characteristic absorption band for the aryl-fluorine bond.
- C-S Stretching ( $\sim 700\text{ cm}^{-1}$ ): A weaker absorption associated with the carbon-sulfur bond in the thiazole ring.

The IR spectrum of the parent 2-aminobenzothiazole confirms the N-H stretches around  $3420$  and  $3300\text{ cm}^{-1}$  and the C=N stretch around  $1640\text{ cm}^{-1}$ .<sup>[5]</sup>

## Mass Spectrometry (MS)

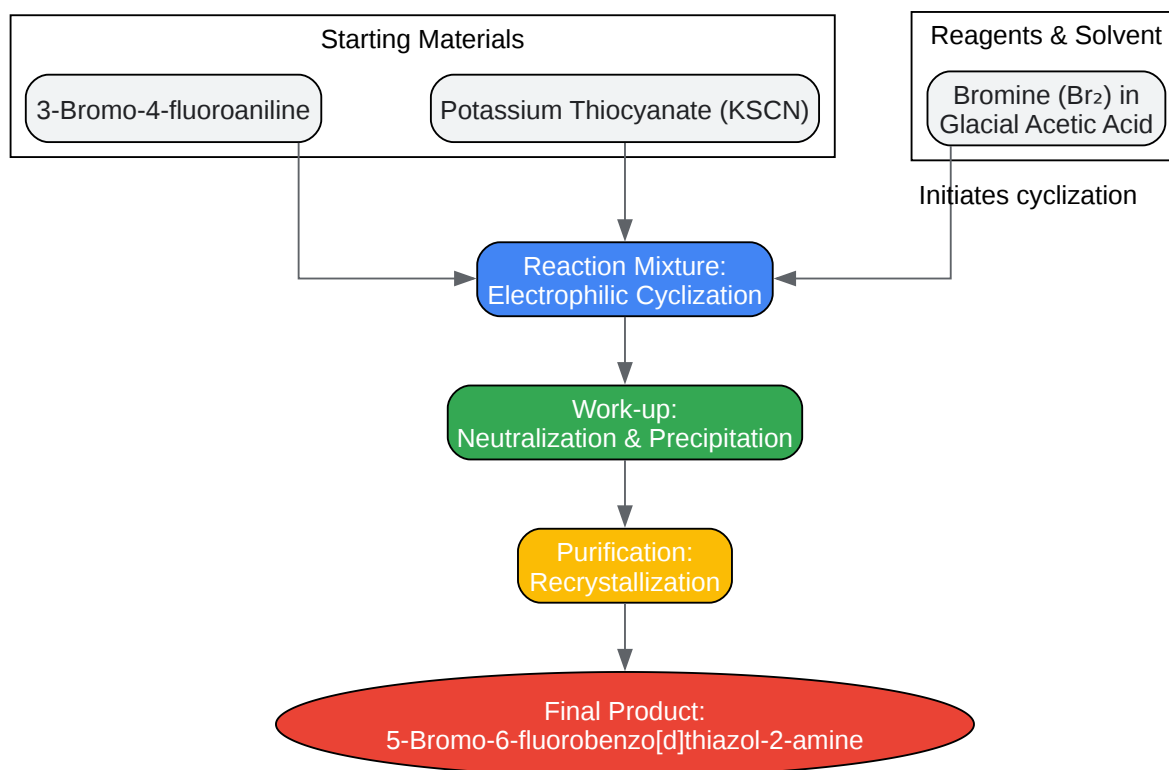
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

- Molecular Ion Peak ( $M^+$ ): The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at  $m/z$  246 and  $m/z$  248. The base peak will likely be the molecular ion.
- Fragmentation: Common fragmentation pathways for 2-aminobenzothiazoles involve the loss of HCN or HSCN from the thiazole ring.

## Synthesis and Reactivity

### Synthetic Pathway

The most established method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.<sup>[6][7]</sup> For **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**, the synthesis logically starts from 3-bromo-4-fluoroaniline to ensure the correct regiochemistry of the final product.



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Caption: General workflow for the synthesis of the title compound.

#### Experimental Protocol: General Synthesis

- **Starting Material Preparation:** Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) and potassium thiocyanate (2.0-3.0 eq.) in glacial acetic acid in a reaction vessel.
- **Cyclization:** Cool the mixture in an ice bath to 0-5°C. Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise while stirring vigorously, ensuring the temperature remains below 10°C. The causality here is critical; slow, cold addition prevents unwanted side reactions and controls the exothermic formation of the thiocyanogen bromide electrophile.

- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- **Work-up and Isolation:** Pour the reaction mixture into a large volume of water or crushed ice. Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms. This step is self-validating; the product is insoluble in the aqueous base and crashes out, confirming its formation.
- **Purification:** Collect the crude solid by filtration, wash thoroughly with water to remove residual salts, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**.

## Chemical Reactivity

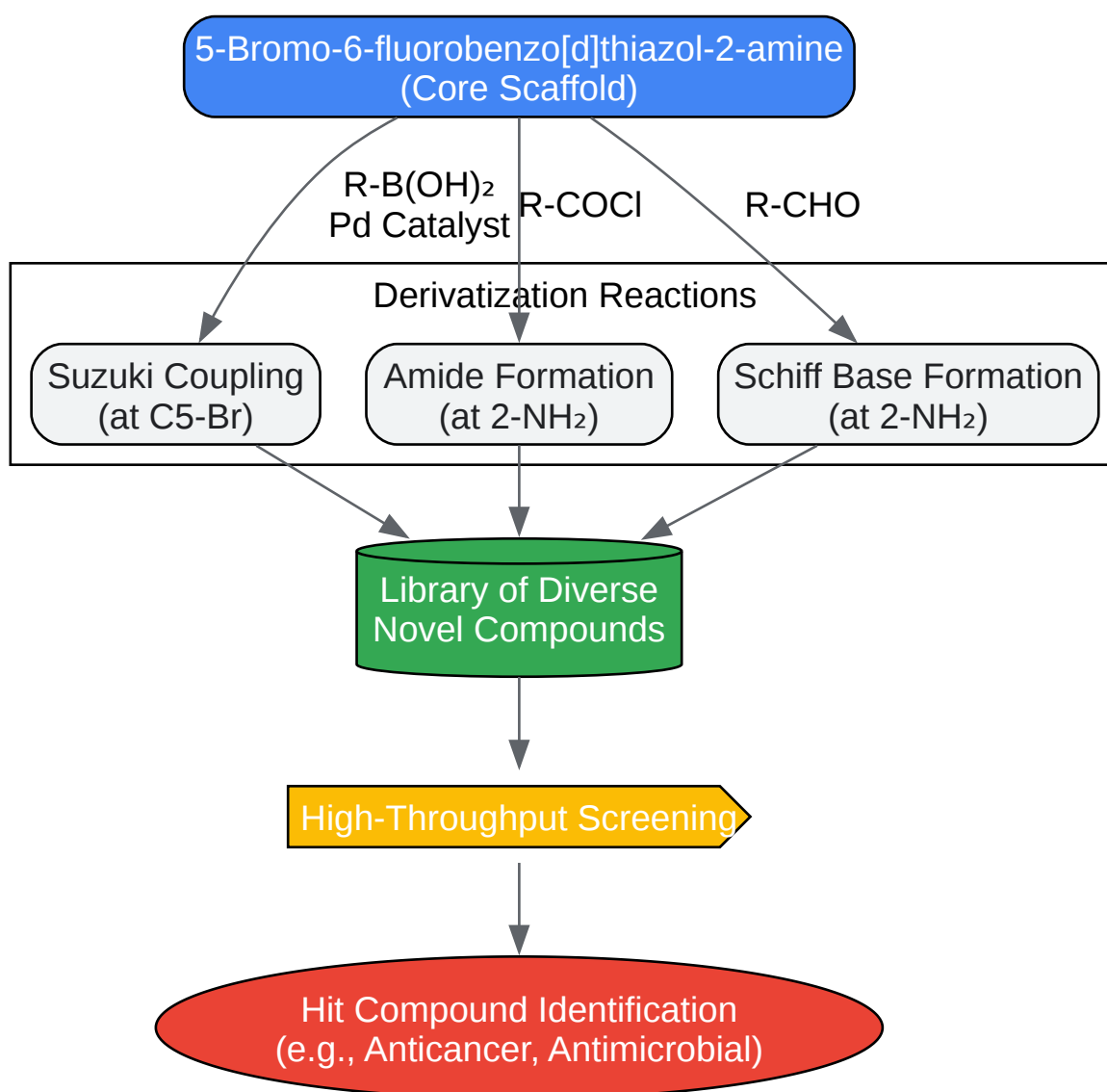
The reactivity of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** is dictated by its three primary functional regions: the 2-amino group, the C-5 bromine atom, and the benzothiazole ring system.

- **Reactions at the 2-Amino Group:** The primary amine is a versatile nucleophile. It can be readily acylated with acyl chlorides or anhydrides to form amides. It also undergoes condensation reactions with aldehydes and ketones to form Schiff bases (azomethines), which are valuable intermediates for synthesizing more complex heterocyclic systems.
- **Palladium-Catalyzed Cross-Coupling:** The bromine atom at the C-5 position is an excellent handle for Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of carbon-based substituents (aryl, vinyl, alkyl groups), making it a cornerstone of library synthesis in drug discovery. The Suzuki-Miyaura coupling, which pairs the bromo-compound with a boronic acid in the presence of a palladium catalyst and a base, is particularly common.<sup>[8][9][10]</sup>
- **Nucleophilic Aromatic Substitution ( $S_NAr$ ):** While the bromine is more suited for cross-coupling, the electron-withdrawing nature of the fused thiazole ring and the fluorine atom can activate the aromatic ring towards  $S_NAr$  reactions under specific conditions, although this is less common than reactions at the bromine site.

## Applications in Medicinal Chemistry and Drug Development

Benzothiazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their consistent appearance in molecules with diverse and potent biological activities. **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** serves as an ideal starting point for generating libraries of novel compounds for screening.

- **Scaffold for Drug Candidates:** The core structure is present in compounds investigated for anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.
- **Role of Halogen Substituents:**
  - **Fluorine (C-6):** The C-F bond is strong and metabolically stable. Introducing fluorine can block sites of metabolism, increase binding affinity to target proteins through hydrogen bonding or dipole interactions, and enhance membrane permeability and bioavailability.
  - **Bromine (C-5):** As discussed, this site provides a reliable point for chemical diversification, allowing for systematic exploration of the structure-activity relationship (SAR) by varying the substituent introduced via cross-coupling.



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Caption: Role as a scaffold in drug discovery workflows.

## Safety and Handling

**5-Bromo-6-fluorobenzo[d]thiazol-2-amine** is a research chemical and must be handled with appropriate care in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted before use.

- **Hazard Identification:** Based on data for analogous compounds, it should be considered toxic if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation.

[11]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]

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